1-(3-(3-Fluorophenyl)pyrrolidine-1-carbonyl)imidazolidin-2-one
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Overview
Description
1-(3-(3-Fluorophenyl)pyrrolidine-1-carbonyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C14H16FN3O2 and its molecular weight is 277.299. The purity is usually 95%.
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Scientific Research Applications
Subheading Inhibition of p38 MAP Kinase
Tri- and tetra-substituted imidazole scaffolds, akin to 1-(3-(3-Fluorophenyl)pyrrolidine-1-carbonyl)imidazolidin-2-one, are recognized as selective inhibitors of p38 MAP kinase, a key player in the release of pro-inflammatory cytokines. These inhibitors are particularly notable for their selective binding to the ATP pocket, offering superior selectivity and potency compared to reference compounds like SB203580. The substituted pyridine ring in these structures demonstrates strong binding, contributing significantly to the inhibitory activity against p38 over other kinases (Scior et al., 2011).
Structural Diversity and Biological Activity
Subheading Pyrrolidine in Drug Discovery
Pyrrolidine, a core structure in this compound, is extensively utilized in medicinal chemistry for its versatility. This structure is preferred due to its ability to efficiently navigate the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to its non-planarity, a phenomenon known as “pseudorotation”. Pyrrolidine and its derivatives, including pyrrolizines and prolinol, exhibit a wide spectrum of biological activities, further influenced by the stereoisomers and spatial orientation of substituents, impacting their binding to enantioselective proteins (Li Petri et al., 2021).
Targeted Therapeutic Interventions
Subheading Dipeptidyl Peptidase IV (DPP IV) Inhibitors
Compounds related to this compound have been explored as DPP IV inhibitors, with a focus on optimizing selectivity and inhibitory activity for the treatment of type 2 diabetes mellitus (T2DM). The ideal inhibitor aims to suppress the degradation of incretin molecules without adversely affecting the protease's action on other substrates or its interaction with other proteins, thus maintaining a balance between efficacy and safety (Mendieta et al., 2011).
Future Directions
The future directions of “1-(3-(3-Fluorophenyl)pyrrolidine-1-carbonyl)imidazolidin-2-one” could involve further exploration of its biological activities and potential therapeutic applications. The pyrrolidine ring is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Mechanism of Action
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to have diverse biological activities, including antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, and anticonvulsant activities .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability. The presence of the fluorophenyl and pyrrolidine groups could potentially influence these properties, but specific ADME properties would need to be determined experimentally .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diversity of biological activities associated with similar structures, the effects could potentially be quite varied .
Properties
IUPAC Name |
1-[3-(3-fluorophenyl)pyrrolidine-1-carbonyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c15-12-3-1-2-10(8-12)11-4-6-17(9-11)14(20)18-7-5-16-13(18)19/h1-3,8,11H,4-7,9H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIGAYVZKGFENZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC(=CC=C2)F)C(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.